molecular formula C10H12ClN3 B7811202 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine

6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811202
M. Wt: 209.67 g/mol
InChI Key: YRXNIBQAJDSEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antiproliferative and antiviral properties. It has been studied for its effects on various cell lines and viruses, indicating its potential as a therapeutic agent.

Medicine: In the medical field, derivatives of this compound are being explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

  • 2-Propyl-2H-pyrazolo[3,4-b]pyridine

  • 4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine

Uniqueness: 6-Chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-chloro-4-methyl-2-propylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-3-4-14-6-8-7(2)5-9(11)12-10(8)13-14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXNIBQAJDSEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=CC(=NC2=N1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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